Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile: A Technical Guide
Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(2-Formylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of expected spectral features based on analogous compounds and general spectroscopic principles, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated spectral data for 2-(2-Formylphenyl)acetonitrile. These values are predicted based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.9 | Doublet | 1H | Aromatic (ortho to CHO) |
| ~7.7 | Triplet | 1H | Aromatic |
| ~7.6 | Triplet | 1H | Aromatic |
| ~7.5 | Doublet | 1H | Aromatic (ortho to CH₂CN) |
| ~4.0 | Singlet | 2H | Methylene (-CH₂CN) |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~136 | Aromatic (quaternary, C-CHO) |
| ~134 | Aromatic (CH) |
| ~133 | Aromatic (CH) |
| ~130 | Aromatic (quaternary, C-CH₂CN) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~117 | Nitrile (-C≡N) |
| ~20 | Methylene (-CH₂CN) |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~2250 | Medium | Nitrile (C≡N) Stretch |
| ~1700 | Strong | Aldehyde (C=O) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1200 | Medium | C-C Stretch |
| ~850-750 | Strong | Aromatic C-H Bending (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Fragment |
| 145 | [M]⁺ (Molecular Ion) |
| 144 | [M-H]⁺ |
| 116 | [M-CHO]⁺ |
| 104 | [M-CH₂CN]⁺ |
| 90 | [C₇H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-(2-Formylphenyl)acetonitrile is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.
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¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
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¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR. Key parameters include a spectral width of around 220 ppm and a relaxation delay of 2-5 seconds.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, a small amount of 2-(2-Formylphenyl)acetonitrile is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 2-(2-Formylphenyl)acetonitrile in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
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Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and their abundance is recorded.
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-(2-Formylphenyl)acetonitrile.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
